Cas no 2096338-69-9 (3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid)
3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid
- Boronic acid, B-[3-chloro-4-fluoro-5-(2-methoxyethoxy)phenyl]-
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- MDL: MFCD20529448
- Inchi: 1S/C9H11BClFO4/c1-15-2-3-16-8-5-6(10(13)14)4-7(11)9(8)12/h4-5,13-14H,2-3H2,1H3
- InChI Key: GMTOKEQVAJDUFC-UHFFFAOYSA-N
- SMILES: B(C1=CC(OCCOC)=C(F)C(Cl)=C1)(O)O
3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A110013-5g |
(3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenyl)boronic acid |
2096338-69-9 | 97% | 5g |
$489.0 | 2024-04-21 | |
| A2B Chem LLC | AX55412-1g |
3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid |
2096338-69-9 | 96% | 1g |
$271.00 | 2024-04-20 | |
| A2B Chem LLC | AX55412-5g |
3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid |
2096338-69-9 | 96% | 5g |
$793.00 | 2024-04-20 | |
| abcr | AB309285-1 g |
3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid; 96% |
2096338-69-9 | 1g |
€450.00 | 2023-04-26 | ||
| abcr | AB309285-5 g |
3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid; 96% |
2096338-69-9 | 5g |
€1266.00 | 2023-04-26 | ||
| abcr | AB309285-1g |
3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid, 96%; . |
2096338-69-9 | 96% | 1g |
€450.00 | 2025-04-20 | |
| abcr | AB309285-5g |
3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid, 96%; . |
2096338-69-9 | 96% | 5g |
€1266.00 | 2025-04-20 |
3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid Suppliers
3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid
Research Brief on 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid (CAS: 2096338-69-9) in Chemical Biology and Pharmaceutical Applications
3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid (CAS: 2096338-69-9) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique halogen-substituted phenyl ring and methoxyethoxy side chain, serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for the synthesis of complex biaryl structures. Recent studies have highlighted its potential in the development of novel therapeutics, particularly in oncology and infectious diseases.
The primary interest in this compound stems from its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are pivotal targets in cancer therapy, and the boronic acid moiety of 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid facilitates the formation of stable complexes with active-site residues, enhancing binding affinity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of next-generation Bruton's tyrosine kinase (BTK) inhibitors, which show promise in treating B-cell malignancies. The study reported a 40% improvement in inhibitory potency compared to previous analogs, attributed to the optimized electronic and steric properties of the boronic acid derivative.
Beyond oncology, this compound has also been explored in antimicrobial drug development. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed its incorporation into boron-containing β-lactamase inhibitors, addressing the growing challenge of antibiotic resistance. The 2-methoxyethoxy side chain was found to enhance solubility and pharmacokinetic profiles, while the chloro-fluoro substitution pattern contributed to improved target engagement. These findings underscore the compound's dual utility in both enhancing drug efficacy and overcoming resistance mechanisms.
From a synthetic chemistry perspective, advances in the preparation of 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid have been reported. A 2024 Nature Protocols article detailed a streamlined, high-yield (85%) synthesis route using continuous flow chemistry, significantly reducing reaction times from 12 hours to under 30 minutes. This methodological breakthrough addresses previous scalability challenges and aligns with green chemistry principles by minimizing solvent waste. The protocol's reproducibility across multiple laboratories suggests its potential for industrial adoption in API manufacturing.
Emerging applications in chemical biology include its use as a molecular probe for studying protein-boronate interactions. A recent ACS Chemical Biology study (2024) employed this compound to develop fluorescent sensors for real-time monitoring of glycosidase activity in live cells. The researchers leveraged the boronic acid's reversible binding with diols to create a turn-on fluorescence system, enabling unprecedented spatial and temporal resolution in enzymatic studies. This application opens new avenues for diagnostic tool development and high-throughput screening platforms.
In conclusion, 3-Chloro-4-fluoro-5-(2-methoxyethoxy)phenylboronic acid (CAS: 2096338-69-9) represents a multifunctional scaffold with expanding applications across drug discovery and chemical biology. Its unique structural features continue to inspire innovative synthetic strategies and therapeutic approaches. Future research directions may explore its potential in targeted protein degradation (PROTACs) and as a component of boron neutron capture therapy (BNCT) agents, further solidifying its importance in contemporary medicinal chemistry.
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